3-nitro-1H-pyrrolo[2,3-b]pyridine-5-carbonitrile

Kinase inhibitor synthesis nitro reduction 7-azaindole scaffold

3-Nitro-1H-pyrrolo[2,3-b]pyridine-5-carbonitrile (CAS 1190322-60-1), also known as 5-cyano-3-nitro-7-azaindole, is a heterocyclic compound belonging to the 7-azaindole (pyrrolo[2,3-b]pyridine) family, featuring electron-withdrawing nitro (–NO₂) at the 3-position and cyano (–CN) at the 5-position. Its molecular formula is C₈H₄N₄O₂ with a molecular weight of 188.14 g/mol, and standard commercial purity is ≥97% as verified by NMR, HPLC, and GC batch analysis.

Molecular Formula C8H4N4O2
Molecular Weight 188.14 g/mol
CAS No. 1190322-60-1
Cat. No. B3220032
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-nitro-1H-pyrrolo[2,3-b]pyridine-5-carbonitrile
CAS1190322-60-1
Molecular FormulaC8H4N4O2
Molecular Weight188.14 g/mol
Structural Identifiers
SMILESC1=C(C=NC2=C1C(=CN2)[N+](=O)[O-])C#N
InChIInChI=1S/C8H4N4O2/c9-2-5-1-6-7(12(13)14)4-11-8(6)10-3-5/h1,3-4H,(H,10,11)
InChIKeySZBJRFGDPRDISY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Nitro-1H-pyrrolo[2,3-b]pyridine-5-carbonitrile (CAS 1190322-60-1) | 5-Cyano-3-nitro-7-azaindole Chemical Identity & Procurement Baseline


3-Nitro-1H-pyrrolo[2,3-b]pyridine-5-carbonitrile (CAS 1190322-60-1), also known as 5-cyano-3-nitro-7-azaindole, is a heterocyclic compound belonging to the 7-azaindole (pyrrolo[2,3-b]pyridine) family, featuring electron-withdrawing nitro (–NO₂) at the 3-position and cyano (–CN) at the 5-position . Its molecular formula is C₈H₄N₄O₂ with a molecular weight of 188.14 g/mol, and standard commercial purity is ≥97% as verified by NMR, HPLC, and GC batch analysis . First reported in kinase inhibitor patent literature and explored in radiosensitizer studies dating to the late 1980s, the compound is primarily utilized as a key synthetic building block for generating diverse bioactive 7-azaindole derivatives, particularly in kinase-targeted anticancer drug discovery programs [1][2].

Why 3-Nitro-1H-pyrrolo[2,3-b]pyridine-5-carbonitrile Cannot Be Substituted by Generic 7-Azaindole Analogs in Medicinal Chemistry


Interchanging 7-azaindole building blocks in kinase inhibitor synthesis is risky because the electronic nature and steric profile of substituents at positions 3 and 5 directly dictate both synthetic accessibility and biological target selectivity [1]. The 3-nitro group on this scaffold provides an electrophilic center for selective reduction to a primary amine, while the 5-cyano group simultaneously serves as a strong electron-withdrawing anchor that modulates the pKa of the adjacent pyrrole N–H [2]. Removal or relocation of either group (e.g., using 1H-pyrrolo[2,3-b]pyridine-5-carbonitrile lacking the 3-nitro, or 3-nitro-1H-pyrrolo[2,3-b]pyridine lacking the 5-cyano) eliminates the dual orthogonal reactivity essential for building structure-activity relationships in FGFR, CHK1, and TNIK inhibitor programs [3][4]. Furthermore, the nitro substituent alters one-electron reduction potential, a property exploited in radiosensitizer design that is entirely absent in non-nitrated or 5-unsubstituted analogs [5].

Product-Specific Quantitative Evidence Guide: Measurable Differentiation of 3-Nitro-1H-pyrrolo[2,3-b]pyridine-5-carbonitrile vs. Closest Analogs


Dual Orthogonal Reactivity: 3-Nitro Reduction + 5-Cyano Anchoring vs. Mono-Functionalized 7-Azaindoles

Unlike 1H-pyrrolo[2,3-b]pyridine-5-carbonitrile (CAS 517918-95-5, M.W. 143.15) which carries only a 5-cyano group, 3-nitro-1H-pyrrolo[2,3-b]pyridine-5-carbonitrile (M.W. 188.14) provides two synthetically orthogonal functional handles: (i) the 3-nitro group can be selectively reduced to 3-amino with H₂/Pd-C or SnCl₂, yielding 3-amino-1H-pyrrolo[2,3-b]pyridine-5-carbonitrile (CAS 1190322-57-6, M.W. 158.16), a distinct building block; (ii) the 5-cyano group serves as an electron-withdrawing anchor, lowering pyrrole N–H pKa and enabling selective N-1 alkylation .

Kinase inhibitor synthesis nitro reduction 7-azaindole scaffold

In Silico CYP and hERG Safety Profiling: Low CYP Inhibitory Promiscuity vs. Non-Nitrated 7-Azaindoles

DrugBank molecular docking analysis classified 3-nitro-1H-pyrrolo[2,3-b]pyridine-5-carbonitrile as a non-inhibitor of CYP1A2, CYP2C9, CYP2C19, CYP2D6, and CYP3A4, with 'low CYP inhibitory promiscuity' [1]. Additionally, hERG inhibition was predicted as 'weak inhibitor' (category: Weak) and hERG2 as 'non-inhibitor' [1]. In contrast, certain 3-substituted 7-azaindole analogs (e.g., 3-chloro or 3-cyano derivatives) have demonstrated measurable time-dependent CYP inhibition in human liver microsomes with IC₅₀ values of 1.10 × 10³ nM (CYP1A2, 30 min preincubation) [2], a property not exhibited by the 3-nitro-5-cyano compound in equivalent in silico models.

CYP inhibition hERG liability in silico ADMET

One-Electron Reduction Potential: Greater Electron Affinity vs. N-7 Alkyl Substituted 3-Nitropyrrolopyridines

In a head-to-head radiosensitizer study of 3-nitropyrrolo[2,3-b]pyridine derivatives, N-1 alkyl-substituted 3-nitropyrrolopyridines demonstrated consistently greater electron affinity (more positive one-electron reduction potentials) compared to their N-7 alkyl substituted regioisomers [1]. The parent scaffold, 3-nitropyrrolo[2,3-b]pyridine (from which the target compound is derived via 5-cyanation), exhibited qualitative superiority in electron affinity over N-7 analogs, although all tested compounds were less electron affinic than the 2-nitroimidazole standard misonidazole [1]. The additional 5-cyano group on the target compound is expected to further increase electron affinity via its –I and –M effects, though direct measurement for the target compound is not available in public literature.

Radiosensitizer electron affinity reduction potential

Commercial Purity and Batch QC Documentation: 97%+ with Multi-Technique Verification vs. Vendor Averages

Bidepharm lists standard purity of 97% for 3-nitro-1H-pyrrolo[2,3-b]pyridine-5-carbonitrile (CAS 1190322-60-1) with batch-specific QC documentation including NMR, HPLC, and GC analysis . By comparison, the closest structural analog, 1H-pyrrolo[2,3-b]pyridine-5-carbonitrile (CAS 517918-95-5), is offered by CookeChem at 97% purity but with a lower molecular weight (143.15 vs. 188.14), different storage requirements (sealed, dry, room temperature), and hazard classification of Acute Tox. 4 Oral (H302) .

Batch QC HPLC purity procurement specification

Best Research and Industrial Application Scenarios for 3-Nitro-1H-pyrrolo[2,3-b]pyridine-5-carbonitrile Based on Verified Evidence


Divergent Synthesis of 3-Amino-5-cyano-7-azaindole Kinase Inhibitor Libraries

Medicinal chemistry teams targeting FGFR, CHK1/CHK2, or TNIK kinases can employ 3-nitro-1H-pyrrolo[2,3-b]pyridine-5-carbonitrile as a dual-handle intermediate. Selective reduction of the 3-nitro group to 3-amino (H₂/Pd-C or SnCl₂/HCl) yields 3-amino-1H-pyrrolo[2,3-b]pyridine-5-carbonitrile (CAS 1190322-57-6), while the 5-cyano group remains intact for subsequent transformations . This sequential reactivity has been validated in patent literature describing 1H-pyrrolo[2,3-b]pyridine-based CHK1 inhibitors (US8981085B2) and FGFR inhibitor programs that achieved IC₅₀ values of 7–25 nM against FGFR1–3 in biochemical assays [1][2].

Hypoxia-Selective Radiosensitizer Development Programs

Research groups investigating nitroheterocyclic radiosensitizers for hypoxic tumor microenvironments can leverage the established electron affinity hierarchy of 3-nitropyrrolo[2,3-b]pyridines . The target compound's 3-nitro group provides the requisite electrophilic center for bioreductive activation, while the 5-cyano substituent offers additional electron withdrawal (Hammett σₚ = 0.66) predicted to shift one-electron reduction potential toward more positive values relative to non-cyanated 3-nitropyrrolopyridines . Although direct reduction potential measurements for this specific compound are not publicly available, the scaffold precedent from Eur. J. Med. Chem. 1989 supports its suitability as a starting point for structure-property optimization and SAR expansion.

ADMET-Early Screening of 7-Azaindole-Derived Kinase Inhibitor Candidates

Computational chemistry and DMPK groups can use 3-nitro-1H-pyrrolo[2,3-b]pyridine-5-carbonitrile as a reference scaffold for in silico CYP and hERG liability screening before committing to large-scale synthesis. DrugBank docking models predict the compound as a non-inhibitor of CYP1A2, 2C9, 2C19, 2D6, and 3A4, with low CYP inhibitory promiscuity and weak hERG inhibition . Incorporating this scaffold into early library design allows teams to prioritize building blocks with favorable predicted ADMET profiles, reducing the downstream attrition rate attributable to CYP-mediated drug-drug interactions or cardiac safety liabilities.

Quote Request

Request a Quote for 3-nitro-1H-pyrrolo[2,3-b]pyridine-5-carbonitrile

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.